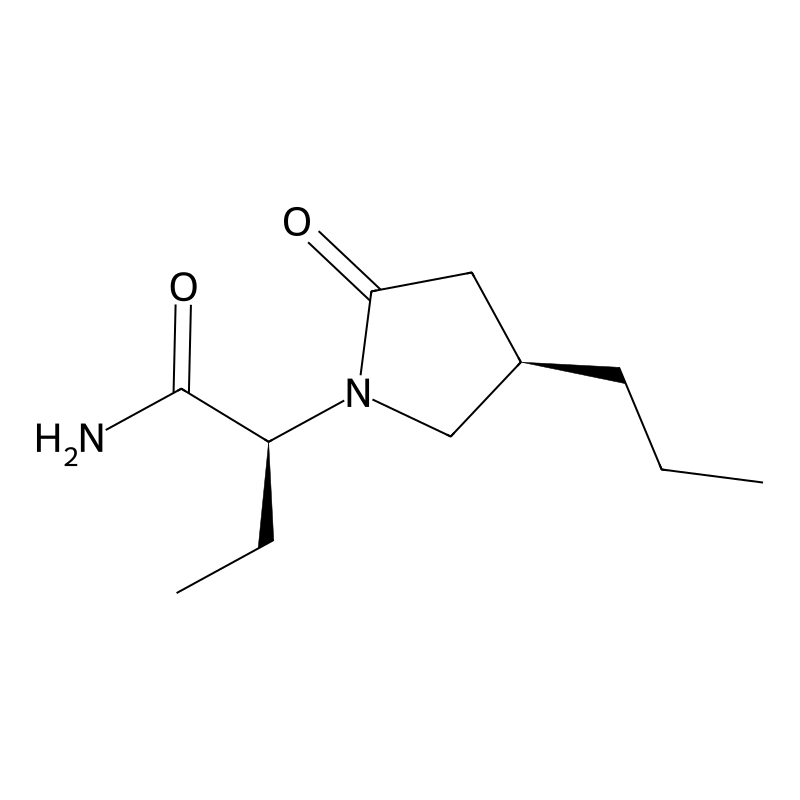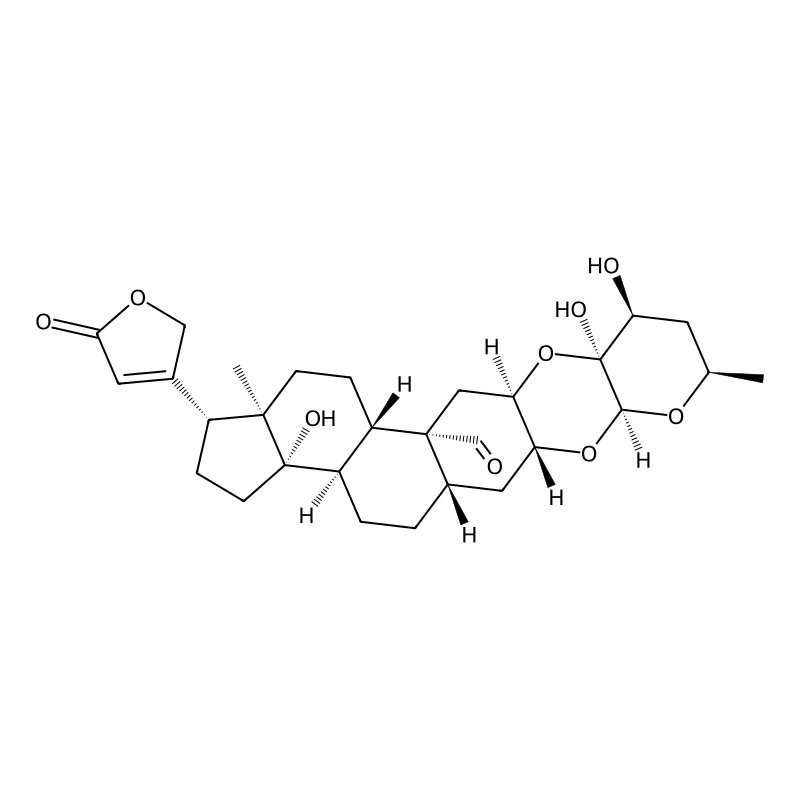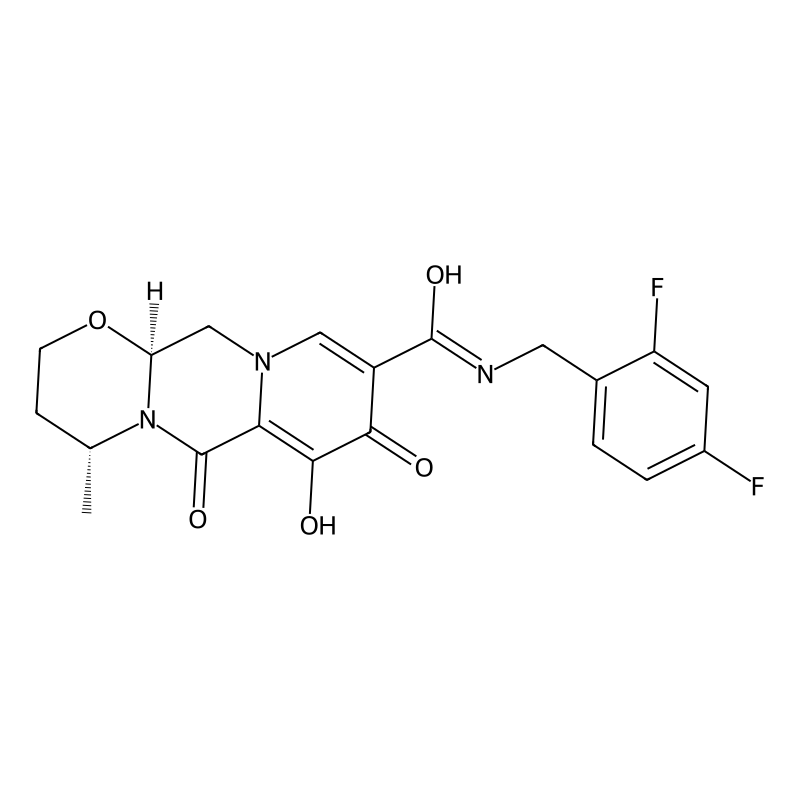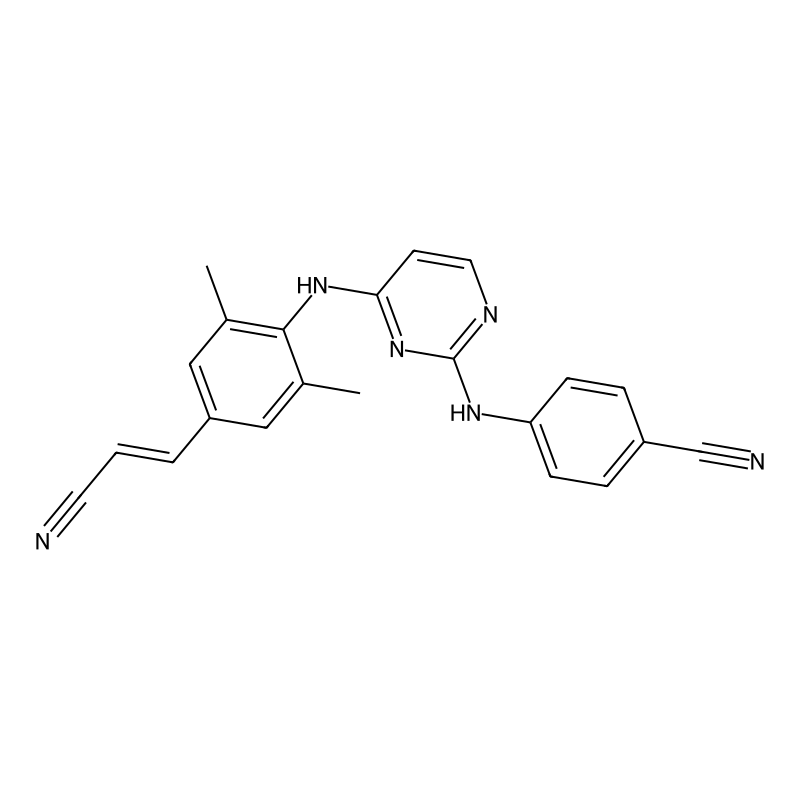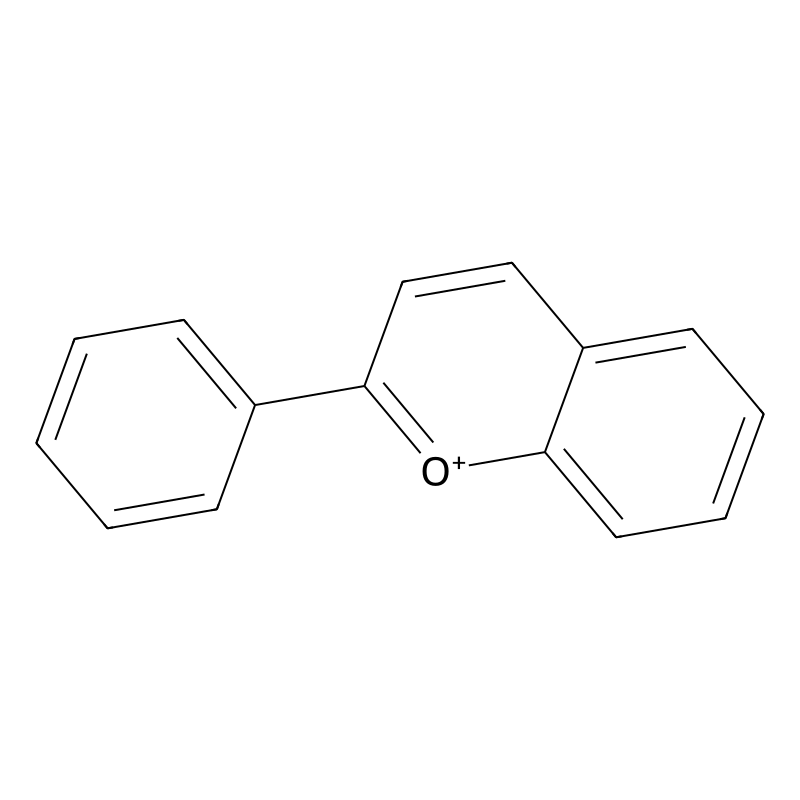Aspertine C
Catalog No.
S3325566
CAS No.
442155-62-6
M.F
C15H31NO2
M. Wt
257.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
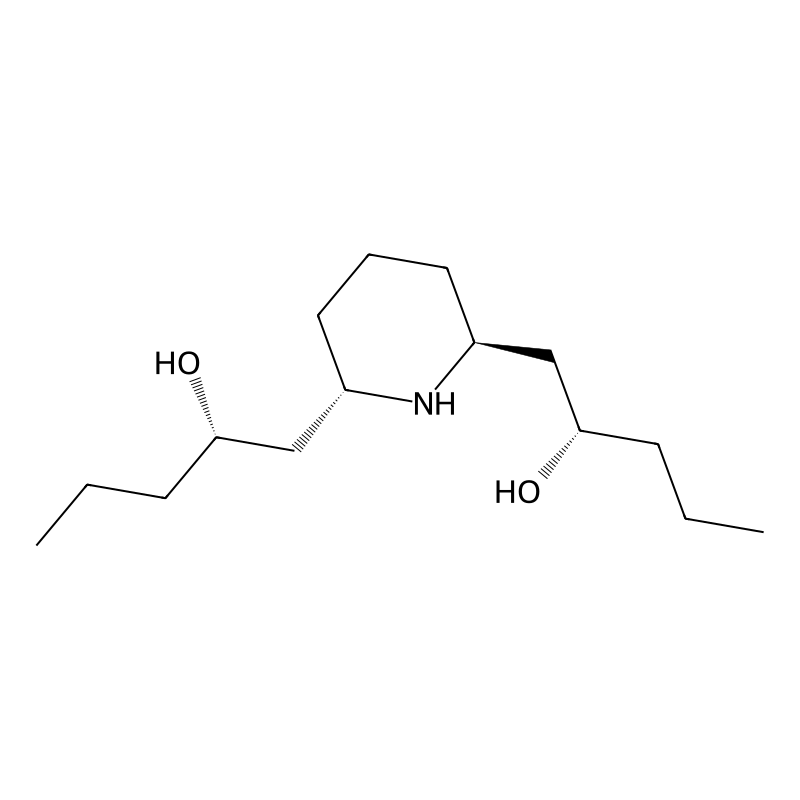
Content Navigation
CAS Number
442155-62-6
Product Name
Aspertine C
IUPAC Name
(2S)-1-[(2S,6S)-6-[(2S)-2-hydroxypentyl]piperidin-2-yl]pentan-2-ol
Molecular Formula
C15H31NO2
Molecular Weight
257.41 g/mol
InChI
InChI=1S/C15H31NO2/c1-3-6-14(17)10-12-8-5-9-13(16-12)11-15(18)7-4-2/h12-18H,3-11H2,1-2H3/t12-,13-,14-,15-/m0/s1
InChI Key
YASYAQIAFYRYBX-AJNGGQMLSA-N
SMILES
CCCC(CC1CCCC(N1)CC(CCC)O)O
Canonical SMILES
CCCC(CC1CCCC(N1)CC(CCC)O)O
Isomeric SMILES
CCC[C@@H](C[C@@H]1CCC[C@H](N1)C[C@H](CCC)O)O
Aspertine C is a relatively lesser-known compound that belongs to the class of amino acid derivatives. It is structurally related to aspartame, a widely used artificial sweetener. Aspertine C is characterized by its unique molecular structure, which consists of a combination of amino acids and functional groups that contribute to its properties and potential applications.
Typical of amino acid derivatives. These reactions include:
- Hydrolysis: Under acidic or alkaline conditions, Aspertine C can hydrolyze, breaking down into its constituent amino acids. This process is similar to that observed with aspartame, where hydrolysis yields methanol, phenylalanine, and aspartic acid .
- Peptide Bond Formation: Like other amino acids, Aspertine C can participate in peptide bond formation, allowing it to link with other amino acids to form peptides or proteins.
- Decarboxylation: In certain conditions, Aspertine C may undergo decarboxylation, resulting in the release of carbon dioxide and the formation of amines.
The synthesis of Aspertine C can be approached through several methods:
- Chemical Synthesis: This method typically involves the condensation of amino acids under controlled conditions. For instance, similar compounds like aspartame are synthesized through the reaction of aspartic acid with the methyl ester of phenylalanine .
- Enzymatic Synthesis: Utilizing enzymes to catalyze the formation of Aspertine C from its precursor amino acids can yield high purity and reduce byproducts. This method is often preferred for producing compounds with specific stereochemistry.
- Neurochemical Interactions: Amino acid derivatives often interact with neurotransmitter receptors, potentially modulating their activity. This could influence mood and cognitive functions .
- Metabolic Effects: The metabolites resulting from the breakdown of Aspertine C may have varying effects on metabolic pathways, impacting energy utilization and storage.
Aspertine C shares similarities with several other compounds in terms of structure and function. Here are some notable comparisons:
| Compound | Structure Type | Key Features | Uniqueness of Aspertine C |
|---|---|---|---|
| Aspartame | Dipeptide Ester | Widely used artificial sweetener | Potentially less neurotoxic metabolites |
| L-Phenylalanine | Amino Acid | Precursor for neurotransmitters | Unique combination leading to specific biological activities |
| L-Aspartic Acid | Amino Acid | Involved in neurotransmission | May exhibit different stability under varying conditions |
| Sucralose | Chlorinated Sugar | Non-caloric sweetener | Distinct metabolic pathway compared to sugars |
Aspertine C's uniqueness lies in its specific molecular arrangement and potential biological effects that differentiate it from these similar compounds.
XLogP3
2.8
Dates
Last modified: 08-19-2023
Explore Compound Types
Get ideal chemicals from 750K+ compounds
